molecular formula C6H6BrNO B1598271 2-Bromo-6-methylpyridine 1-oxide CAS No. 91668-84-7

2-Bromo-6-methylpyridine 1-oxide

Cat. No.: B1598271
CAS No.: 91668-84-7
M. Wt: 188.02 g/mol
InChI Key: LZOXAGOIFMCDHY-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a methyl group at the sixth position of the pyridine ring, with an oxide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyridine 1-oxide typically involves the bromination of 6-methylpyridine followed by oxidation. One common method includes the reaction of 6-methylpyridine with bromine in the presence of a suitable catalyst to introduce the bromine atom at the second position. The resulting 2-Bromo-6-methylpyridine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Organometallic reagents such as Grignard reagents, palladium-catalyzed cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.

Scientific Research Applications

2-Bromo-6-methylpyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylpyridine 1-oxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific mechanism depends on the context of its application, such as its role in catalysis or its biological activity.

Comparison with Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 2-Chloro-6-methylpyridine
  • 2-Fluoro-6-methylpyridine

Comparison: The bromine atom at the second position also makes it a versatile intermediate for further functionalization .

Properties

IUPAC Name

2-bromo-6-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOXAGOIFMCDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394678
Record name 2-BROMO-6-METHYLPYRIDINE 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91668-84-7
Record name NSC156877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC59444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BROMO-6-METHYLPYRIDINE 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrogen peroxide (30%, 1.76 mL, 17.4 mmol) was added to a solution of 2-bromo-6-methyl-pyridine (1.0 g, 5.80 mmol) in acetic acid (20 mL), and heated for 24 h at 90° C. The reaction mixture was cooled to ambient temperature, and partitioned between dichloromethane and water. The aqueous phase was separated and extracted with dichloromethane. The combined organic phases were washed thoroughly with water and dried over anhydrous sodium sulfate. Concentration in vacuo afforded 2-bromo-6-methyl-pyridine 1-oxide (820 mg, 75%) as a brown liquid which was used in the next step without further purification.
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromo-6-methylpyridine (36 g, 0.2 mol) was dissolved in acetic acid (700 ml), hydrogen peroxide (30%, 62 ml, 0.6 mol) was added and the mixture was stirred at 90° C. for 24 hours. After cooling to room temperature, the mixture was diluted with water (700 ml) and extracted with DCM (4×). The combined organic phases were washed with water, dried (sodium sulfate) and concentrated under reduced pressure to give 36 g of a red-brown liquid (0.19 mol, 94%) MS(APCI) m/z=188.0 [M+1]+.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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